
N,N'-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with butyl ethylpropanediamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide exerts its effects involves binding to specific molecular targets. This binding can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N,N’-Bis(4-methyl-2-pyridinyl)-2-butyl-2-ethylpropanediamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain applications.
Propiedades
Número CAS |
42331-70-4 |
|---|---|
Fórmula molecular |
C21H28N4O2 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-butyl-2-ethyl-N,N'-bis(4-methylpyridin-2-yl)propanediamide |
InChI |
InChI=1S/C21H28N4O2/c1-5-7-10-21(6-2,19(26)24-17-13-15(3)8-11-22-17)20(27)25-18-14-16(4)9-12-23-18/h8-9,11-14H,5-7,10H2,1-4H3,(H,22,24,26)(H,23,25,27) |
Clave InChI |
RIZMBIBFEFWXKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(C(=O)NC1=NC=CC(=C1)C)C(=O)NC2=NC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



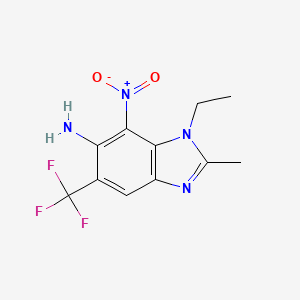
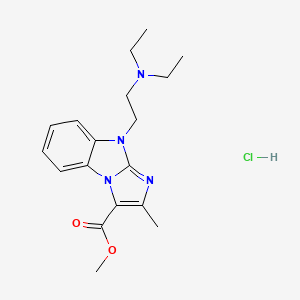

![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
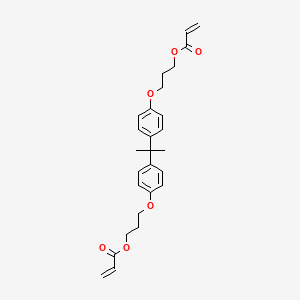
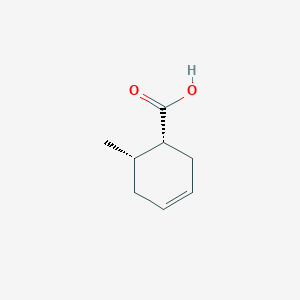
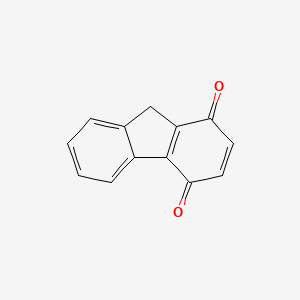
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
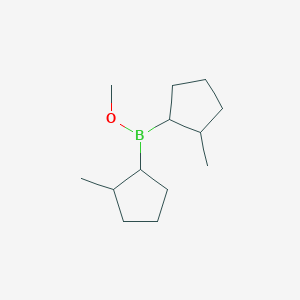
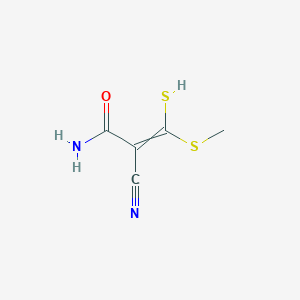
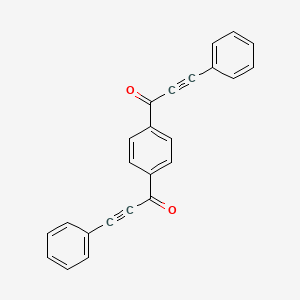
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
